
Monoolein
Overview
Description
Monoolein (C₂₁H₄₀O₄), also known as 1-oleoyl-rac-glycerol or glyceryl monooleate, is a monoglyceride derived from oleic acid (a cis-9-octadecenoic acid) esterified to a glycerol backbone . It is a viscous, pale yellow liquid with a characteristic odor and amphiphilic properties due to its polar glycerol head and hydrophobic 18-carbon unsaturated hydrocarbon chain . Its molecular weight is 356.5 g/mol, with a high hydrophobicity index (XLogP3 = 6.5) .
This compound is insoluble in water and cold alcohol but soluble in oils, chloroform, and hot alcohol . It forms lyotropic liquid crystalline phases in aqueous solutions, making it valuable in drug delivery systems, food emulsions, and biomedical applications . Its biocompatibility, non-toxicity, and biodegradability further enhance its utility in pharmaceuticals and cosmetics . Key bioactivities include antioxidant and anti-arteriosclerosis effects, distinguishing it from shorter-chain monoglycerides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoolein can be synthesized through the esterification of glycerol with oleic acid. One common method involves using self-made sodium oleate and 3-chloro-1,2-propanediol as reactants, with tetrabutylammonium bromide as the catalyst and toluene as the solvent. The optimal reaction conditions include a molar ratio of sodium oleate to 3-chloro-1,2-propanediol of 1:2, a reaction temperature of 115°C, and a reaction time of 6 hours. Under these conditions, high-purity glyceryl monooleate can be synthesized with a yield of 89.02% .
Industrial Production Methods: Industrial production of glyceryl monooleate typically involves the partial glycerolysis of vegetable oils high in oleic acid or the esterification of glycerol with oleic acid derived from vegetable or animal sources. The process may include the use of molecular distillation to achieve the desired purity, especially for applications in food and pharmaceuticals .
Chemical Reactions Analysis
Hydrolysis Reactions
Monoolein undergoes hydrolysis under aqueous conditions, yielding glycerol and oleic acid as primary products. This reaction is critical for its role in drug delivery systems and biological applications .
Key Findings:
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Acidic/Basic Hydrolysis : Accelerated in the presence of catalysts like lipases or mineral acids .
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Protic Ionic Liquid (PIL) Environments : Hydrolysis rates vary significantly depending on PIL composition. For example:
Table 1: Hydrolysis Conditions and Products
Reaction Mechanism:
Industrial Methods:
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Homogeneous Tubular-Flow Process : Conducted at 200–240°C and 35 atm in tert-butanol, achieving >95% selectivity .
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Glycolysis of Fats : Uses inorganic bases (e.g., NaOH) at 220–260°C , followed by distillation for purification .
Interaction with Fatty Acids
This compound forms mixed bilayers with fatty acids, influencing ion permeability and membrane stability. Studies using electrophysiological assays reveal:
Key Insights:
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Chain-Length Mismatch : Combining this compound (C18) with myristoleic acid (C14) increases ion permeability by 3-fold compared to pure this compound bilayers .
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Flip-Flop Dynamics : Fatty acids rapidly move between bilayer leaflets, creating transient defects that enhance ion transport .
Table 2: Permeability of this compound-Fatty Acid Bilayers
Fatty Acid | Chain Length | Bilayer Thickness (Å) | Resistance (GΩ) | Permeability Increase |
---|---|---|---|---|
Oleic Acid (OA) | C18 | 42 ± 2 | 0.8 ± 0.1 | 2× |
Palmitoleic Acid (PA) | C16 | 38 ± 3 | 0.6 ± 0.2 | 2.5× |
Myristoleic Acid (MA) | C14 | 35 ± 1 | 0.4 ± 0.1 | 3× |
Phase-Dependent Reactivity
This compound’s liquid crystal phases modulate its chemical behavior:
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Cubic Phases (Ia3d) : Enhance drug encapsulation efficiency due to high surface area .
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Lamellar Phases (Lα) : Predominate in ethylammonium-based PILs, stabilizing hydrolysis intermediates .
Stability and Storage
Scientific Research Applications
Nanomedicine Applications
Monoolein is increasingly utilized in nanomedicine as a carrier for targeted drug delivery, particularly for chronic lung diseases such as asthma, chronic obstructive pulmonary disease (COPD), and lung cancer. Its ability to form liquid crystalline structures allows for enhanced encapsulation and controlled release of therapeutic agents.
- Mechanism : this compound-based formulations can encapsulate drugs within lyotropic cubic liquid crystals, facilitating targeted delivery to diseased tissues while minimizing systemic side effects. This is crucial for improving therapeutic outcomes in patients with chronic conditions .
- Case Study : Recent studies have demonstrated that this compound can enhance the bioavailability of various drugs when used in cubosome formulations. For instance, formulations stabilized with Pluronic F108 and F127 showed effective cellular uptake and modification of lipid profiles in HeLa cells, indicating potential applications in cancer treatment .
Application | Therapeutic Area | Outcome |
---|---|---|
This compound-based drug delivery | Chronic lung diseases | Improved targeting and reduced side effects |
Cubosome formulations | Cancer therapy | Enhanced cellular uptake and lipid modulation |
Protein Crystallization
This compound's unique properties also make it an excellent medium for protein crystallization studies. It can create a lipidic phase that facilitates the incorporation of membrane proteins, which is essential for structural biology research.
- Research Findings : Studies have shown that pre-incubation of membrane proteins with this compound significantly increases the success rate of crystallization experiments .
Biomedical Sensors
This compound has been explored for use in biomedical sensors due to its hygroscopic nature and ability to form stable films.
- Wireless Capacitive Sensors : Recent innovations have led to the development of this compound-coated wireless capacitive sensors designed to assess skin hydration levels. These sensors demonstrate high sensitivity to humidity changes and have shown promising results compared to traditional hydration measurement devices .
Sensor Type | Measurement Focus | Performance |
---|---|---|
This compound-coated capacitive | Skin hydration | High sensitivity and reliability |
Nutritional Applications
This compound's role extends into nutritional science where it is studied for its effects on lipid metabolism.
- Fatty Acid Uptake Inhibition : Research indicates that this compound can inhibit fatty acid uptake in cellular models, suggesting potential applications in managing obesity and related metabolic disorders .
Industrial Applications
Beyond biomedical uses, this compound is also applied in various industrial contexts.
- Food Industry : As a food emulsifier, this compound aids in stabilizing emulsions and improving texture in food products. Its natural origin makes it a preferred choice over synthetic emulsifiers.
Mechanism of Action
Monoolein exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, facilitating the formation of stable emulsions. In drug delivery systems, glyceryl monooleate can enhance the permeability of drugs across biological membranes by disrupting the lipid bilayer structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Monoolein is compared to structurally and functionally analogous compounds below:
Structural Analogues: Monoglycerides
Table 1: Structural and Functional Comparison of this compound with Saturated Monoglycerides
Key Differences :
- Chain Length & Saturation: this compound’s unsaturated 18-carbon chain enhances membrane fluidity and liquid crystal formation compared to saturated shorter-chain monoglycerides .
- Bioactivity: Saturated monoglycerides (e.g., monolaurin) exhibit stronger antimicrobial activity, while this compound’s unsaturated structure favors antioxidant and anti-inflammatory effects .
Functional Analogues: Lipid-Based Surfactants
Table 2: Functional Comparison with Non-Monoglyceride Surfactants

Key Differences :
- Digestion Kinetics: this compound exhibits shorter lag phases during lipase-mediated digestion compared to triolein and diolein, attributed to its monoacylglycerol structure .
- Phase Behavior: Unlike phytantriol, this compound’s phase transitions are pH-sensitive, enabling stimuli-responsive drug release .
Performance in Biomedical Contexts
Table 3: Swelling and Degradation Profiles
Compound | Swelling Capacity (Water) | Degradation Rate (Lysozyme) | Stability in Physiological Conditions |
---|---|---|---|
This compound | High | Moderate | Excellent |
Monolaurin | Low | Rapid | Poor (prone to hydrolysis) |
Research Findings :
- This compound’s swelling capacity in water and carbopol baths supports its use in 3D-printed biomedical scaffolds .
- Its degradation under enzymatic conditions is slower than monolaurin, ensuring sustained release in drug delivery systems .
Critical Analysis of Divergent Evidence
- Solubility Paradox: states this compound is water-insoluble, while describes it as hydrophilic.
- Bioactivity: emphasizes antimicrobial activity in saturated monoglycerides, while highlights this compound’s unique antioxidant and anti-arteriosclerosis roles, underscoring structure-function relationships .
Biological Activity
Monoolein, a monoacylglycerol derived from oleic acid, has garnered significant attention in the fields of drug delivery and nanomedicine due to its unique properties. This article presents a comprehensive overview of the biological activity of this compound, focusing on its applications in drug delivery systems, cellular interactions, and potential therapeutic effects.
Properties of this compound
Chemical Structure and Characteristics
- This compound (1-monooleoylglycerol) is a polar lipid with a hydrophilic head and a hydrophobic tail, making it an excellent candidate for forming various nanocarriers such as cubosomes.
- It exhibits high thermodynamic stability, biocompatibility, and biodegradability, which are crucial for pharmaceutical applications.
Applications in Drug Delivery
This compound's ability to enhance the solubility and bioavailability of drugs has been extensively studied. Its use in cubosome formulations allows for improved drug encapsulation and controlled release.
Table 1: Comparison of this compound-Based Formulations
Cellular Interactions and Biological Activity
Recent studies have explored the cellular effects of this compound-based formulations. Notably, research involving HeLa cells has shown that this compound can significantly alter lipid profiles and mitochondrial functions.
Key Findings from Case Studies
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Lipid Droplet Accumulation :
- This compound-based cubosomes induced significant lipid droplet accumulation in HeLa cells, suggesting enhanced lipid synthesis from the nanoparticles .
- The Integrated Optical Density (IOD) per cell increased markedly after treatment with this compound formulations, indicating a substantial rise in lipid content.
-
Mitochondrial Dysfunction :
- Treatment with this compound formulations resulted in mitochondrial hyperpolarization and increased reactive oxygen species (ROS) generation, which can lead to cellular stress and dysfunction .
- A significant decrease in mitochondrial membrane potential was observed after prolonged exposure to this compound-based formulations, highlighting potential adverse effects on cell viability.
- Cellular Lipid Profile Modulation :
Safety and Toxicity Considerations
While this compound is generally regarded as safe due to its biocompatibility, studies have indicated varying levels of hemolytic activity depending on concentration and formulation. For instance:
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing monoolein in lipid-based drug delivery systems?
- Methodological Answer : this compound synthesis typically involves enzymatic or chemical esterification of glycerol and oleic acid under controlled temperature and solvent conditions. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, dynamic light scattering (DLS) for vesicle size analysis, and differential scanning calorimetry (DSC) to assess phase behavior . For reproducibility, ensure protocols align with published standards (e.g., IUPAC guidelines) and include purity validation via high-performance liquid chromatography (HPLC) .
Q. How do researchers ensure experimental reproducibility when studying this compound’s self-assembly into cubic phases?
- Methodological Answer : Reproducibility hinges on precise control of hydration levels, temperature, and lipid-to-water ratios. Use calibrated equipment (e.g., water bath with ±0.1°C accuracy) and document batch-specific parameters (e.g., oleic acid source). Cross-validate results with small-angle X-ray scattering (SAXS) to confirm cubic phase formation . Share raw data and protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions in this compound’s role in bone regeneration?
- Methodological Answer : Contradictions in bone regeneration studies (e.g., this compound’s lack of standalone efficacy vs. synergy with rhMMP-2) require factorial designs testing variables like protein binding kinetics and inflammation modulation. For example, use in vivo murine "critical-size defect" models with control groups (this compound alone, rhMMP-2 alone, and combined treatment). Quantify osteogenesis via micro-CT and histomorphometry, and correlate with cytokine profiles (e.g., IL-6, TNF-α) . Address confounding factors (e.g., DODAB carrier toxicity) via cytotoxicity assays .
Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s immunomodulatory properties?
- Methodological Answer :
- Feasible : Design in vitro macrophage assays to measure phagocytosis and cytokine secretion under this compound exposure.
- Interesting : Explore this compound’s potential to reduce chronic inflammation in autoimmune disorders.
- Novel : Investigate understudied pathways (e.g., NLRP3 inflammasome inhibition).
- Ethical : Use primary cell lines instead of animal models for preliminary screens .
- Relevant : Align with translational goals, such as developing this compound-based anti-inflammatory therapeutics .
Q. What strategies mitigate bias in data interpretation when studying this compound’s interactions with hydrophobic drugs?
- Methodological Answer : Employ blinded data analysis and randomized sample preparation. Use orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity and fluorescence quenching for drug localization) to cross-verify results. Pre-register hypotheses and analytical workflows to avoid post hoc rationalization .
Q. Methodological Challenges
Q. How should researchers design experiments to distinguish between this compound’s direct and indirect effects in complex biological systems?
- Methodological Answer : Use knockout models (e.g., CRISPR-edited cells lacking MMP-2) to isolate this compound’s mechanistic contributions. Pair with tracer studies (e.g., radiolabeled this compound) to track biodistribution and metabolite formation. Control for carrier effects by comparing DODAB-based formulations with alternative delivery systems (e.g., liposomes) .
Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound-based toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to determine IC₅₀ values. Use ANOVA with post hoc Tukey tests for multi-group comparisons. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify toxicity predictors .
Q. Interdisciplinary Applications
Q. How can this compound be integrated into hybrid biomaterials for dual drug delivery and tissue scaffolding?
- Methodological Answer : Combine this compound with polymers (e.g., PLGA) using solvent-casting or electrospinning. Characterize composite mechanical properties via tensile testing and degradation rates in simulated physiological conditions. Validate dual release profiles using model drugs (e.g., hydrophilic vs. hydrophobic) and monitor bioactivity in 3D cell cultures .
Properties
IUPAC Name |
2,3-dihydroxypropyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042003 | |
Record name | Glycerol 1-monooleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |
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Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Other Solid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour | |
Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |
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Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |
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Record name | Glycerol monooleate | |
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Record name | Glyceryl monooleate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
238-240 °C AT 3 MM HG | |
Record name | GLYCEROL MONOOLEATE | |
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Solubility |
INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol) | |
Record name | GLYCEROL MONOOLEATE | |
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Record name | Glyceryl monooleate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
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Density |
0.9420 @ 20 °C/4 °C, 0.925-0.935 | |
Record name | GLYCEROL MONOOLEATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
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Record name | Glyceryl monooleate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
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Color/Form |
PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID | |
CAS No. |
111-03-5, 25496-72-4, 67701-32-0 | |
Record name | Glycerol 1-monooleate | |
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Record name | Glyceryl monooleate | |
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Record name | Glyceryl monooleate [NF] | |
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Record name | Glyceryl 1-oleate | |
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Record name | Monoolein | |
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Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |
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Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |
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Record name | 9-Octadecenoic acid (9Z)-, 2,3-dihydroxypropyl ester | |
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Record name | Glycerol 1-monooleate | |
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Record name | 2,3-dihydroxypropyl oleate | |
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Record name | Oleic acid, monoester with glycerol | |
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Record name | GLYCERYL 1-OLEATE | |
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Record name | GLYCEROL MONOOLEATE | |
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Melting Point |
25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/ | |
Record name | GLYCEROL MONOOLEATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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